molecular formula C₁₆H₁₅NO₅·HBr B1145089 N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide CAS No. 152242-11-0

N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide

Cat. No.: B1145089
CAS No.: 152242-11-0
M. Wt: 301.298091
Attention: For research use only. Not for human or veterinary use.
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Description

N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide is a derivative of Colchicine, an alkaloid known for its antimitotic properties. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide involves multiple steps, starting from Colchicine. The process typically includes deacetylation and demethylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring the compound meets the required standards for research and development .

Chemical Reactions Analysis

Types of Reactions

N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced forms of the compound .

Scientific Research Applications

N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide involves its interaction with tubulin, a protein that forms microtubules. By binding to tubulin, the compound prevents its polymerization, thereby disrupting microtubule formation. This action inhibits cell division and induces apoptosis in various cell lines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its utility in research and potential therapeutic applications .

Properties

CAS No.

152242-11-0

Molecular Formula

C₁₆H₁₅NO₅·HBr

Molecular Weight

301.298091

Synonyms

(S)-7-Amino-6,7-dihydro-1,2,3,9-tetrahydroxy-,benzo[a]heptalen-10(5H)-one, Hydrobromide

Origin of Product

United States

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